molecular formula C6H7NO B1623783 2-methyl-1H-pyrrole-3-carbaldehyde CAS No. 17619-39-5

2-methyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1623783
CAS RN: 17619-39-5
M. Wt: 109.13 g/mol
InChI Key: JDFRRHGHHDDVOP-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C6H7NO. It has an average mass of 109.126 Da and a monoisotopic mass of 109.052765 Da .

Scientific Research Applications

Supramolecular Chemistry

  • Magnetic Properties: A study by Giannopoulos et al. (2014) explored the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions. They synthesized a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthetic Chemistry

  • Pyrrole Derivative Synthesis: Wu et al. (2018) presented a de novo synthesis of pyrrole-2-carbaldehyde skeletons, a process featuring oxidative annulation and direct Csp3-H to C═O oxidation (Wu et al., 2018).
  • Functional Group Application: Mikhaleva et al. (2009) discussed the application of pyrrole-2-carbaldehydes in the synthesis of various compounds, highlighting their use as intermediates in diverse chemical syntheses (Mikhaleva et al., 2009).

Material Science

  • Luminescent Properties: Chen et al. (2005) explored functionalized boron-containing 2-pyridyl pyrrolide complexes, demonstrating their stable solutions in air and strong photoluminescence, indicating potential applications in electroluminescence devices (Chen et al., 2005).

Organic Chemistry

  • Catalysis in Polymerization: Qiao et al. (2011) synthesized aluminum and zinc complexes supported by pyrrole-based ligands. They demonstrated the catalytic activity of these complexes in the ring-opening polymerization of ɛ-caprolactone, a significant process in polymer chemistry (Qiao et al., 2011).

Natural Products Chemistry

  • Pyrazole Alkaloids: Kikuchi et al. (2015) isolated new compounds from watermelon seeds, including pyrazole-alkaloids with a pyrrole ring, highlighting the potential for discovering new natural products with unique structures (Kikuchi et al., 2015).

properties

IUPAC Name

2-methyl-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-6(4-8)2-3-7-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFRRHGHHDDVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415921
Record name 2-methyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrole-3-carbaldehyde

CAS RN

17619-39-5
Record name 2-methyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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